4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole
Description
The compound 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole (molecular formula: C₁₈H₁₆BrClN₂S₂; molar mass: 439.82 g/mol) is a pyrazole derivative featuring dual sulfanyl-methyl substituents at positions 3 and 2. The 4-bromophenyl and phenyl groups contribute to its steric and electronic properties, while the chlorine atom at position 5 enhances electrophilicity.
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]-5-chloro-1-methyl-3-(phenylsulfanylmethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2S2/c1-22-18(20)16(11-23-15-9-7-13(19)8-10-15)17(21-22)12-24-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHZOZCVWIQWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=CC=C2)CSC3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews its biological activity, synthesis, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 439.83 g/mol. The structure features a pyrazole ring substituted with bromophenyl and phenylsulfanyl groups, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆BrClN₂S₂ |
| Molecular Weight | 439.83 g/mol |
| IUPAC Name | 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the reaction of 4-bromobenzyl chloride with sodium sulfide to form 4-bromophenyl sulfide. This intermediate is then reacted with other reagents under controlled conditions to yield the final product. Optimization of synthetic routes is crucial for maximizing yield and purity while adhering to green chemistry principles .
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds containing the pyrazole nucleus have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various assays. In a study, derivatives similar to our compound demonstrated up to 85% inhibition of TNF-α at specific concentrations, suggesting strong anti-inflammatory potential .
Antimicrobial Activity
Pyrazoles have been recognized for their antimicrobial properties against a range of pathogens. Studies have reported that certain derivatives exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi. The compound's structure may enhance its interaction with microbial targets, leading to effective inhibition .
Anticancer Effects
Emerging studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways related to cancer progression. Specific analogs have shown promise in preclinical models for their ability to target cancer cell lines effectively .
The mechanism by which 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole exerts its biological effects likely involves interactions with specific molecular targets:
- Enzyme Inhibition : The sulfanyl groups may interact with thiol-containing enzymes, modulating their activity.
- Receptor Binding : The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing receptor activity.
- Cytokine Modulation : The compound may affect the production of inflammatory mediators by immune cells.
Case Studies
Several studies highlight the biological activity of related pyrazole compounds:
- Study on Anti-inflammatory Activity : A derivative demonstrated significant inhibition of inflammatory markers in a carrageenan-induced edema model, comparable to standard anti-inflammatory drugs .
- Antimicrobial Testing : Various pyrazole derivatives were tested against E. coli and S. aureus, revealing promising antimicrobial activity that warrants further investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations:
- Chlorine derivatives (e.g., CAS 318248-41-8) exhibit higher reactivity in electrophilic substitutions due to smaller atomic size .
- Substituent Positioning : The 2,3-dichlorophenyl analog (C₁₈H₁₄Cl₃N₂S₂) shows altered solubility compared to the 2,4-dichloro isomer, likely due to differences in crystal packing and hydrogen-bonding patterns .
- Functional Group Additions: The hydroxyimino and ester groups in the carboxylate derivative (C₁₈H₁₄ClN₃O₃S) introduce hydrogen-bonding and hydrolytic stability, respectively, which may influence pharmacokinetics .
Research Findings and Implications
- Toxicity Considerations : Dichlorophenyl analogs (e.g., CAS 318248-41-8) may exhibit higher toxicity due to increased halogen load, necessitating careful structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
